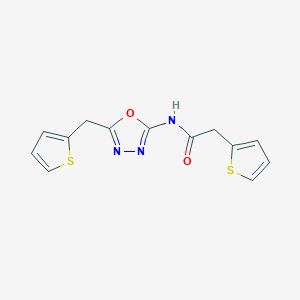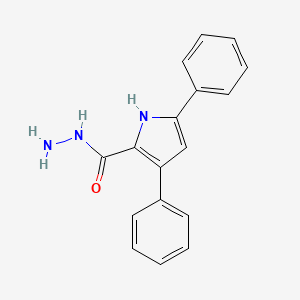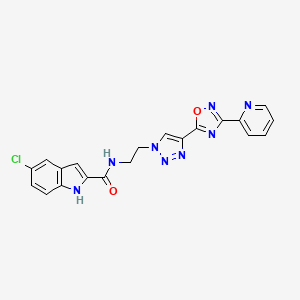![molecular formula C24H27N3O4 B2515429 7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1184974-44-4](/img/structure/B2515429.png)
7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-tert-butyl-4-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds, such as those described in the papers, often involves the formation of rings and the introduction of substituents through various chemical reactions. For instance, the synthesis of pyrazolo[3,4-d]oxazines and triazines involves the formation of heterocyclic rings and the introduction of tert-butyl groups . These processes may involve steps such as cyclization, substitution, and the formation of intermediates that can further react to form the desired product.
Molecular Structure Analysis
The molecular structure of related compounds has been determined by X-ray analysis, revealing features such as the half-chair conformation of the oxazine ring and the orientation of substituents like phenyl and tert-butyl groups . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which in turn influences the compound's reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of related compounds can be quite varied, depending on the functional groups present and the overall molecular structure. For example, the reactivity of 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile with carbonyl compounds leads to the formation of tetrahydropyrimido[4',5':3,4]pyrazolo[5,1-c][1,2,4]triazine diones and related acetamides . This suggests that the compound of interest may also undergo reactions with nucleophiles and electrophiles, leading to a variety of potential reaction products.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the properties of similar compounds. For example, the presence of tert-butyl groups can increase steric bulk, potentially affecting the solubility and melting point . The specific arrangement of rings and substituents can also influence the compound's ability to participate in hydrogen bonding and other intermolecular interactions, which are important for its behavior in different environments.
Applications De Recherche Scientifique
Synthesis and Characterization
- A study on the synthesis, characterization, and X-ray diffraction studies of related compounds highlights the importance of understanding the molecular structure and interactions for applications in medicinal chemistry and materials science. These compounds are synthesized through condensation reactions and characterized by spectroscopic methods, offering insights into their potential for further modification and use in various applications (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Certain derivatives have been evaluated for their in vitro antibacterial and anthelmintic activity, indicating the potential for these compounds to be used in developing new antimicrobial agents. The studies show a moderate level of activity, suggesting that further optimization could enhance their efficacy (Sanjeevarayappa et al., 2015).
Molecular Interactions and Crystal Structure
- Investigations into the crystal structure and hydrogen bonding of similar compounds reveal detailed insights into their molecular interactions. Such information is crucial for the design of new compounds with desired physical and chemical properties, relevant in drug design, materials science, and nanotechnology (Castillo et al., 2009).
Applications in Organic Electronics
- Research into novel aromatic polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s demonstrates the potential of these compounds for use in high-performance polymers, with applications in electronics, coatings, and advanced materials. The synthesis and properties of these compounds provide a foundation for exploring the use of related oxadiazole and benzoxazine compounds in creating new materials with unique electrical, optical, and thermal properties (Hsiao et al., 1999).
Advanced Materials Development
- The synthesis and application of hole-blocking materials in organic light-emitting diodes (OLEDs) suggest that similar chemical structures could be utilized in the development of components for OLEDs and other optoelectronic devices, improving their efficiency and performance (Wang et al., 2001).
Propriétés
IUPAC Name |
7-tert-butyl-4-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-15(2)30-18-9-6-16(7-10-18)23-25-21(31-26-23)13-27-19-11-8-17(24(3,4)5)12-20(19)29-14-22(27)28/h6-12,15H,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNLDNOGINGFHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=C3C=CC(=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2515346.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2515347.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2515349.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2515353.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2515355.png)

![Benzo[b]thiophen-2-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2515360.png)
![2-{[2-(2,4-Dichlorophenoxy)phenyl]methylene}malononitrile](/img/structure/B2515363.png)
amino]-5-[3-(dimethylamino)acryloyl]-3-(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B2515364.png)
![2-(2-amino-2-oxoethyl)-N-(sec-butyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2515366.png)

![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2515368.png)
